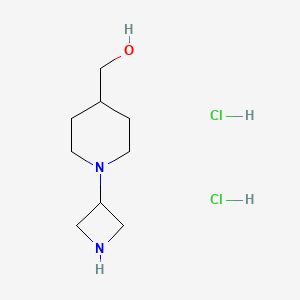

(1-(Azetidin-3-yl)piperidin-4-yl)methanol dihydrochloride

Overview

Description

(1-(Azetidin-3-yl)piperidin-4-yl)methanol dihydrochloride, also known as AZP-4-DHC, is an organic compound with a variety of scientific applications. It is a colorless, odorless, and crystalline solid that is soluble in water and organic solvents. AZP-4-DHC has been used in a variety of scientific applications, such as synthesis and biochemical research. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for AZP-4-DHC.

Scientific Research Applications

Asymmetric Synthesis and Transformation

Chiral piperazine and 1,4-diazepane annulated β-lactams, derived from azetidin-2-ones, have been synthesized and further transformed into functionalized compounds. These transformations showcase the utility of azetidine derivatives in creating structurally complex and chiral molecules, important for pharmaceutical synthesis (Dekeukeleire et al., 2012).

Crystal Structure Analysis

The crystal structure of compounds related to "(1-(Azetidin-3-yl)piperidin-4-yl)methanol dihydrochloride" provides insights into the conformational preferences and interactions within these molecules. For example, studies on the crystal structure of similar compounds have elucidated their chair conformation and the tetrahedral geometry around sulfur atoms, highlighting the importance of structural analysis in understanding the physical and chemical properties of azetidine derivatives (Girish et al., 2008).

Drug Discovery Building Blocks

Azetidine-based isosteres, designed and synthesized as analogues of piperidine, piperazine, and morpholine, have demonstrated increased conformational flexibility and larger size. These characteristics suggest their potential utility as building blocks for lead optimization in drug discovery, providing a path for the development of new therapeutic agents (Feskov et al., 2019).

Advanced Synthetic Techniques

The development of novel synthetic methods using azetidine derivatives as intermediates demonstrates the adaptability and significance of these compounds in organic synthesis. This includes the creation of novel piperidines and diazepanes through innovative ring transformations and cyclization strategies, which are critical for the synthesis of complex organic molecules (D’hooghe et al., 2012).

Structural and Molecular Studies

In-depth structural and molecular analyses of azetidine derivatives, achieved through techniques like X-ray crystallography, provide essential information on their molecular geometry, confirming the utility of these compounds in detailed structure-activity relationship studies. Such analyses are crucial for the rational design of drugs and materials (Girish et al., 2008).

properties

IUPAC Name |

[1-(azetidin-3-yl)piperidin-4-yl]methanol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O.2ClH/c12-7-8-1-3-11(4-2-8)9-5-10-6-9;;/h8-10,12H,1-7H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOZMFDLUZUNNBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CO)C2CNC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(Azetidin-3-yl)piperidin-4-yl)methanol dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-2-((5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)oxy)ethan-1-amine hydrochloride](/img/structure/B1489920.png)

![4-[(3,5-Difluorophenyl)methyl]piperidine hydrochloride](/img/structure/B1489923.png)

![N,N-diethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine dihydrochloride](/img/structure/B1489936.png)